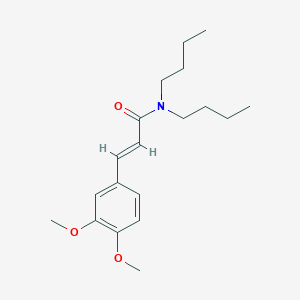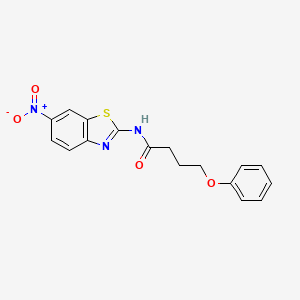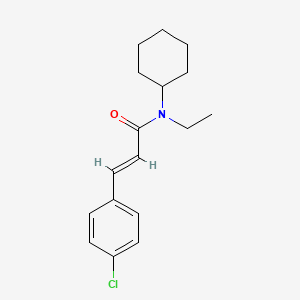
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a complex organic compound that features both pyrrole and beta-carboline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Beta-Carboline Moiety: This can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the pyrrole and beta-carboline structures through a suitable linker, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of the beta-carboline moiety, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action would depend on the specific biological or chemical context. For example, in a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The beta-carboline moiety is known to interact with the central nervous system, potentially affecting neurotransmitter pathways.
類似化合物との比較
Similar Compounds
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-PROPANONE: Similar structure with a different linker.
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-BUTANONE: Another similar structure with a longer linker.
Uniqueness
The specific combination of the pyrrole and beta-carboline moieties in 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C19H21N3O |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-14(2)22(13)12-19(23)21-10-9-16-15-5-3-4-6-17(15)20-18(16)11-21/h3-8,20H,9-12H2,1-2H3 |
InChIキー |
SUHCKCRIYNCIDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1CC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11015688.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B11015691.png)

![(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B11015696.png)
![Ethyl 2-[(3,4-diethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11015704.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015709.png)


![6-{3-[4-(Isopropylsulfonyl)piperazino]-3-oxopropyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11015721.png)
![7-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015722.png)
![(2E)-N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11015727.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11015728.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B11015735.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11015753.png)
